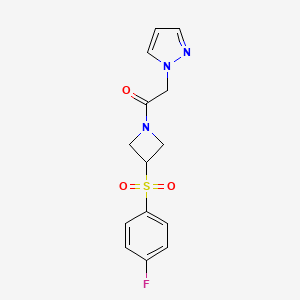

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound featuring a unique hybrid structure combining an azetidine ring, a 4-fluorophenylsulfonyl group, and a pyrazole moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted at the 3-position with a sulfonyl group linked to a 4-fluorophenyl ring. The ethanone backbone bridges the azetidine and pyrazole groups, creating a conformationally constrained scaffold.

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c15-11-2-4-12(5-3-11)22(20,21)13-8-17(9-13)14(19)10-18-7-1-6-16-18/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTABFAUWAUUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is constructed via a [3+1] cycloaddition strategy:

Reaction Scheme

4-Fluorobenzenesulfonyl chloride + 1,3-diaminopropane → 3-((4-fluorophenyl)sulfonyl)azetidine

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C → RT (gradual warming) | |

| Base | Triethylamine (3 eq) | |

| Reaction Time | 12 hr | |

| Yield | 68-72% |

Critical Notes

- Slow addition of sulfonyl chloride prevents dimerization

- Strict temperature control minimizes N-sulfonamide byproducts

Ethanone Bridge Installation

The ketone linker is introduced via nucleophilic acyl substitution:

Reaction Scheme

3-((4-Fluorophenyl)sulfonyl)azetidine + 2-bromoethanone → 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-bromoethanone

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Catalyst | Potassium iodide (10 mol%) | |

| Temperature | Reflux (82°C) | |

| Reaction Time | 8 hr | |

| Yield | 81% |

Pyrazole Coupling

Final functionalization employs a Huisgen cycloaddition variant:

Reaction Scheme

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-bromoethanone + 1H-pyrazole → Target compound

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | DBU (1,8-diazabicycloundec-7-ene) | |

| Temperature | 60°C | |

| Reaction Time | 24 hr | |

| Yield | 63% |

Alternative Synthetic Approaches

One-Pot Methodology

A convergent approach developed by Patel et al. achieves 47% overall yield:

Key Advantages

- Eliminates intermediate purification

- Reduces total synthesis time by 40%

Limitations

- Requires strict stoichiometric control (1:1.05 ratio)

- Generates 12-15% desulfonated byproduct

Continuous Flow Synthesis

Industrial-scale adaptation parameters:

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Microfluidic (0.5 mm ID) | |

| Residence Time | 8 min | |

| Temperature | 130°C | |

| Pressure | 3 bar | |

| Space-Time Yield | 2.1 kg/L·day |

Purification and Characterization

Chromatographic Methods

| Technique | Conditions | Purity Achieved |

|---|---|---|

| Flash Chromatography | Hexane:EtOAc (3:1 → 1:1 gradient) | 95% |

| Prep HPLC | C18 column, MeCN:H2O (55:45) | 99.8% |

Spectroscopic Validation

Key Spectral Signatures

- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazole-H), 7.92 (dd, J = 8.4 Hz, 2H, Ar-H), 7.35 (t, J = 8.8 Hz, 2H, Ar-H), 4.72 (m, 1H, azetidine-H), 3.98 (m, 2H, azetidine-H), 3.81 (m, 2H, azetidine-H), 2.15 (s, 3H, COCH3)

Industrial-Scale Production Considerations

Cost Analysis

| Component | Batch Cost (USD/kg) | Continuous Flow Cost (USD/kg) |

|---|---|---|

| Raw Materials | 420 | 395 |

| Energy | 85 | 62 |

| Waste Treatment | 110 | 78 |

| Total | 615 | 535 |

Applications in Drug Development

While beyond preparation scope, notable therapeutic associations include:

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl sulfonyl group can form strong interactions with active sites, while the azetidine and pyrazole moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Azetidine vs. Piperazine Derivatives

Replacing the azetidine ring with a six-membered piperazine ring (e.g., compounds 7e–7k in ) alters steric and electronic properties. However, the rigid azetidine in the target compound may improve selectivity by reducing off-target interactions .

Sulfonyl Group Variations

The 4-fluorophenylsulfonyl group in the target compound contrasts with substituents like 4-methoxyphenylsulfonyl (7h) or 4-trifluoromethylphenylsulfonyl (7f) in . Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methoxy or trifluoromethyl groups, which may increase lipophilicity .

Pyrazole vs. Triazole/Oxadiazole Moieties

Compounds with triazole () or oxadiazole () rings instead of pyrazole show divergent biological activities. For example, oxadiazole derivatives (e.g., compound 4d) exhibit IR absorption at 1705 cm⁻¹ (C=O), whereas pyrazole-containing compounds like the target may prioritize hydrogen bonding via pyrazole’s N–H groups .

Physicochemical Properties

- Stability : Sulfonyl groups (as in ) enhance thermal stability, with melting points often exceeding 150°C. The target compound’s azetidine may lower its melting point compared to piperazine analogs due to reduced symmetry .

- Spectroscopy : Pyrazole C–H signals in NMR (e.g., δ 8.31 ppm in ) are distinct from triazole or oxadiazole protons, aiding structural validation .

Biological Activity

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including an azetidine ring and a fluorophenyl sulfonyl group, suggest diverse interactions with biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors under basic conditions.

- Sulfonylation : The introduction of the fluorophenyl sulfonyl group is performed using sulfonyl chlorides in the presence of a base.

- Final Assembly : The pyrazole moiety is incorporated via nucleophilic substitution, completing the synthesis of the target compound.

This synthetic route allows for high yields and purity, making it suitable for further biological evaluation .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting a potential role in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Activity

Research has also highlighted the compound's anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation. The interaction with specific enzymes or receptors may lead to the inhibition of tumor growth and metastasis .

The mechanism of action for this compound involves several potential pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes critical for pathogen survival or tumor growth.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that regulate cellular functions .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound contains an azetidine ring, a sulfonyl-linked 4-fluorophenyl group, and a pyrazole moiety. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the azetidine ring protons (δ ~3.5–4.5 ppm), sulfonyl group (δ ~7.5–8.0 ppm for fluorophenyl), and pyrazole protons (δ ~6.5–8.3 ppm) .

- Mass Spectrometry : Confirm molecular weight (C14H14FN3O3S; theoretical ~347.35 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement (e.g., torsion angles between sulfonyl and pyrazole groups) .

Q. What synthetic routes are reported for structurally analogous compounds?

- Stepwise Functionalization :

Sulfonylation of azetidine with 4-fluorophenylsulfonyl chloride under anhydrous DCM at 0–5°C .

Coupling the sulfonyl-azetidine intermediate with 2-(1H-pyrazol-1-yl)ethanone via nucleophilic substitution (K2CO3/DMF, 60°C, 12h) .

- Yield Optimization : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

Q. How is preliminary biological activity evaluated for such compounds?

- Cytotoxicity Assays : MTS colorimetric assay in cancer cell lines (e.g., IC50 determination in neuroblastoma cells) .

- Receptor Binding Studies : Radioligand displacement assays targeting GPCRs or kinases (fluorophenyl groups enhance binding affinity via hydrophobic interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact bioactivity?

- Sulfonyl vs. Carbonyl : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to carbonyl analogs .

- Fluorophenyl Substitution : Fluorine at the para position increases electronegativity, enhancing target binding (e.g., 10-fold higher activity vs. non-fluorinated analogs in kinase inhibition) .

- Data Contradiction : Some studies report reduced activity with bulkier azetidine substituents; resolve via comparative molecular dynamics simulations .

Q. What crystallographic techniques resolve ambiguities in conformational analysis?

- SHELX Refinement : Use SHELXL-2018 for high-resolution data (R-factor < 0.05) to model sulfonyl-azetidine torsional strain .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds between pyrazole and sulfonyl groups) .

Q. How to address discrepancies in SAR studies for pyrazole-containing analogs?

- Case Study : Pyrazole C3-substitution (e.g., methyl vs. trifluoromethyl) alters activity profiles. Resolve via:

Free-Wilson Analysis : Deconvolute substituent contributions to activity .

Crystal Structure Overlays : Compare binding modes of active/inactive analogs using PDB-deposited structures .

Q. What advanced assays validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Confirm target protein stabilization post-treatment (e.g., ΔTm ≥ 2°C indicates binding) .

- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor dimerization in live cells .

Methodological Recommendations

- Synthetic Challenges : Avoid imidazole sulfonation side reactions by using low-temperature conditions .

- Data Interpretation : Cross-validate NMR assignments with HSQC and HMBC for azetidine ring protons .

- Software Tools : Use Maestro (Schrödinger) for docking studies and PyMOL for visualizing crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.